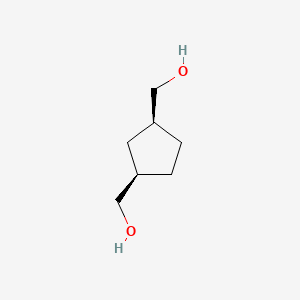
4-Amino-3-(cyclopropylmethylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile is a chemical compound with the molecular formula C11H13N3. It is known for its unique structure, which includes an amino group, a cyclopropylmethylamino group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile core. One common method involves the reaction of 4-chloro-3-nitrobenzonitrile with cyclopropylmethylamine under specific conditions to introduce the cyclopropylmethylamino group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation using Pd/C.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-[(methylamino)amino]Benzonitrile
- 4-amino-3-[(ethylamino)amino]Benzonitrile
- 4-amino-3-[(propylamino)amino]Benzonitrile
Uniqueness
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-amino-3-(cyclopropylmethylamino)benzonitrile |
InChI |
InChI=1S/C11H13N3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-5,8,14H,1-2,7,13H2 |
InChI Key |
ZEJAJZMXJWBKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12074020.png)


![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)




![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)

![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)



